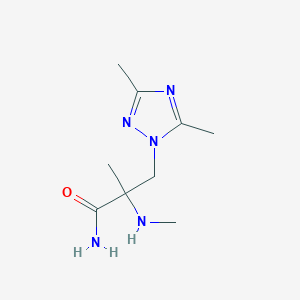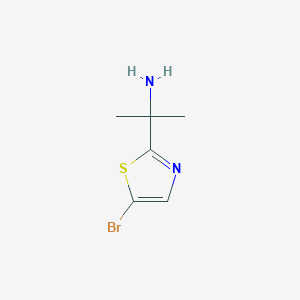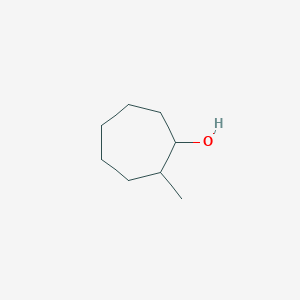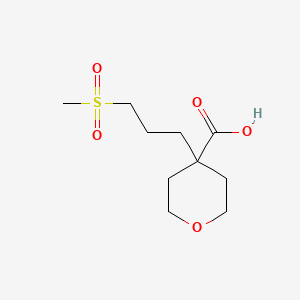
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
科学的研究の応用
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its triazole moiety.
Industry: It can be used in the production of polymers, dyes, and other materials due to its stable triazole ring.
作用機序
The mechanism of action of (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The methanamine group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
(3-(1,2,4-Triazol-5-yl)phenyl)methanamine: Lacks the dimethyl groups on the triazole ring.
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)ethanamine: Has an ethyl group instead of a methanamine group.
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)propanamine: Contains a propanamine group.
Uniqueness
The presence of the dimethyl groups on the triazole ring in (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine enhances its lipophilicity and potentially its binding affinity to hydrophobic pockets in proteins. This can result in improved biological activity compared to similar compounds without these groups.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
[3-(2,5-dimethyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H14N4/c1-8-13-11(15(2)14-8)10-5-3-4-9(6-10)7-12/h3-6H,7,12H2,1-2H3 |
InChIキー |
JDPTZOJLXSSVLV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C2=CC=CC(=C2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)


![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)









